molecular formula C22H21N3O2S B2628868 N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1019153-36-6

N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2628868
CAS No.: 1019153-36-6
M. Wt: 391.49
InChI Key: LSCIVXLDOYHSPX-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide” is an organic compound that features a complex structure with multiple functional groups, including an acetyl group, a pyrimidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide” can be approached through a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethylbenzaldehyde and guanidine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyrimidine ring.

    Acetylation of the Phenyl Ring: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

    Formation of the Final Compound: The final step involves coupling the acetylated phenyl ring with the pyrimidine-sulfanyl intermediate through an amide bond formation reaction, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development:

    Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or anticancer activity.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-4-5-18(12-15(14)2)20-10-11-23-22(25-20)28-13-21(27)24-19-8-6-17(7-9-19)16(3)26/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCIVXLDOYHSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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